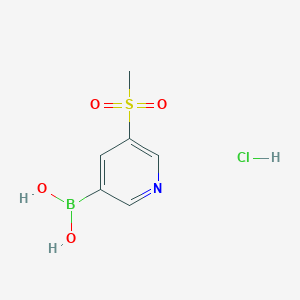
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a methanesulfonyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-chloro-3-pyridineboronic acid with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or conjugated systems.
Oxidation: Sulfone derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-pyridineboronic acid: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
5-Methoxy-3-pyridineboronic acid: Contains a methoxy group instead of a methanesulfonyl group.
Uniqueness
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C6H9BClNO4S |
|---|---|
Molecular Weight |
237.47 g/mol |
IUPAC Name |
(5-methylsulfonylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H8BNO4S.ClH/c1-13(11,12)6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H |
InChI Key |
XPVYHBIWNXRKTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

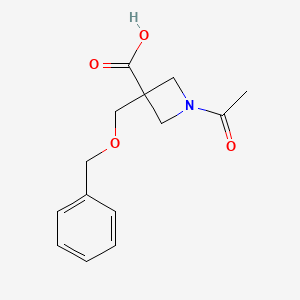
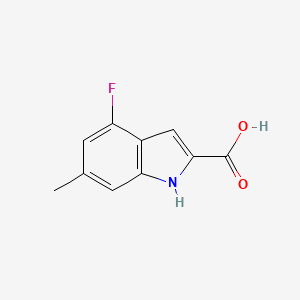
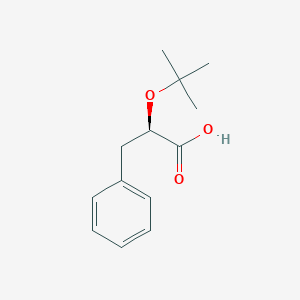
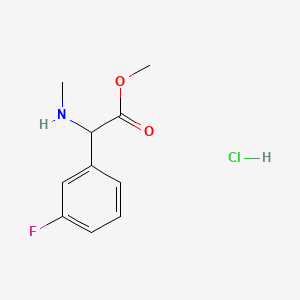
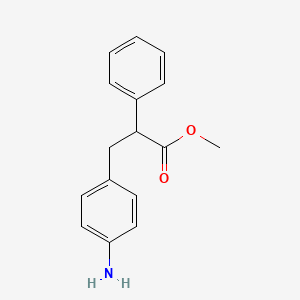
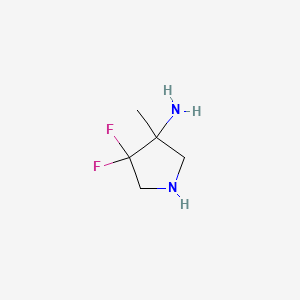
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)

![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
